molecular formula C18H15FN2O2 B2931266 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide CAS No. 862831-43-4

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide

Cat. No.: B2931266
CAS No.: 862831-43-4
M. Wt: 310.328
InChI Key: MGXGNHQLNWILSR-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide is a synthetic indole-3-glyoxylamide derivative of significant interest in medicinal chemistry research. Compounds within this structural class have been extensively investigated and demonstrate a range of promising biological activities, positioning them as valuable chemical tools for probing disease mechanisms. The indole scaffold is a privileged structure in drug discovery, known for its diverse interactions with biological targets . Specifically, indole-3-glyoxylamide derivatives have been identified as a important chemical entity with potential antitumor properties . Related compounds have shown potent anti-proliferative activity against various human cancer cell lines, including cervical (Hela), breast (MCF7), and liver (HepG2) cancers, with mechanisms that can involve the induction of caspase-dependent apoptosis . Furthermore, structurally similar acetamide derivatives incorporating an indole moiety are also being explored in neuroscience research, particularly as potential inhibitors of enzymes like butyrylcholinesterase (BChE), which is a validated target for Alzheimer's disease . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for confirming the product's identity and purity and for complying with all applicable laboratory and safety regulations.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-11-16(14-8-3-4-9-15(14)21(11)2)17(22)18(23)20-13-7-5-6-12(19)10-13/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXGNHQLNWILSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This compound features an indole moiety linked to a fluorophenyl group, which is known for its role in various biological processes.

Chemical Structure and Properties

The molecular formula of this compound is C18H17FN2O2C_{18}H_{17}FN_{2}O_{2}, with a molecular weight of approximately 316.32 g/mol. The structure includes a 1,2-dimethylindole core, which is recognized for its nucleophilic properties and ability to participate in electrophilic aromatic substitution reactions.

Property Value
Molecular FormulaC18H17FN2O2
Molecular Weight316.32 g/mol
IUPAC NameThis compound

Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. The indole ring and the fluorophenyl group are hypothesized to bind to enzymes or receptors that regulate tumor growth and proliferation. Preliminary studies suggest that the compound may inhibit key signaling pathways associated with malignancies.

Antitumor Effects

Studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of N-substituted 2-oxoacetamides with indole groups have shown promising cytotoxicity against various cancer cell lines, including colorectal and lung cancers. The mechanism may involve the inhibition of specific enzymes or receptors that promote tumor growth.

Cytotoxicity Assays

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. Results indicate significant activity against solid tumors, suggesting its potential as a lead compound for drug development.

Case Studies

Case Study 1: Colorectal Cancer
A study investigated the effects of this compound on colorectal cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Lung Cancer
Another study focused on lung cancer models where the compound exhibited substantial antitumor activity. Mechanistic studies revealed that it may induce apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

Compound Name Unique Features Biological Activity
2-(1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamideLacks dimethyl groupsReduced cytotoxicity
2-(1,2-dimethyl-1H-indol-3-yl)-N-(phenyl)-2-oxoacetamideLacks fluorine atomLower binding affinity
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-chlorophenyl)-2-oxoacetamideContains chlorine instead of fluorineDifferent electronic properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Indole Core

Adamantane-Substituted Indole Derivatives ()

Compounds such as N-(2-Methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide feature a bulky adamantane group on the indole ring. These derivatives exhibit high synthetic yields (81.5–91.5%) and robust structural validation via NMR and HRMS. The adamantane group enhances lipophilicity, which may improve membrane permeability but could also reduce solubility compared to the dimethyl-substituted target compound.

Azabicyclohexane-Indole Hybrids ()

Derivatives like N-(3-benzoyl-3-azabicyclo[3.1.0]hexan-6-yl)-2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetamide incorporate rigid azabicyclohexane scaffolds. These structures are designed for HIV-1 entry inhibition, where the bicyclic system likely stabilizes receptor interactions. In contrast, the target compound’s simpler dimethylindole scaffold may offer synthetic accessibility and metabolic stability.

Halogenated Indole Derivatives ()
  • D-24851 (): This microtubule inhibitor contains a chlorobenzyl group on the indole and a pyridinyl glyoxylamide. The chloro substituent enhances electrophilicity, similar to the fluorine in the target compound, but the benzyl group introduces steric bulk absent in the fluorophenyl analog.

Amide Substitution and Bioactivity

Cannabinoid Receptor Ligands ()

Compounds like N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-(2-hydroxyethyl)-1H-indol-3-yl)-2-oxoacetamide target cannabinoid receptors. The hydroxyethyl and furan groups enhance hydrogen bonding and π-π interactions, respectively. The target compound’s 3-fluorophenyl group may similarly engage in halogen bonding, improving receptor selectivity.

Anticancer Agents ()

D-24851’s pyridinyl glyoxylamide moiety contributes to its microtubule destabilization activity. The target compound’s fluorophenyl group, while smaller, could modulate binding to hydrophobic pockets in therapeutic targets without inducing neurotoxicity.

Data Tables

Table 2. Halogen Effects on Bioactivity

Compound Halogen Substituent Bioactivity Outcome Reference
Target Compound 3-Fluorophenyl Potential enhanced receptor selectivity -
D-24851 4-Chlorobenzyl Microtubule inhibition, no neurotoxicity
N-(4-Fluorobenzyl)-derivative 4-Fluorobenzyl Improved binding affinity vs. non-fluorinated

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the aniline.
  • Catalyst optimization : For cross-coupling, Pd(OAc)₂ with Xantphos improves efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeReference
Indole alkylationAlCl₃, CH₃I, DCM, 0°C → RT60-75%
Oxoacetamide formationOxalyl chloride, THF, reflux70-85%
N-arylationPd(OAc)₂, Xantphos, K₂CO₃, toluene, 110°C50-65%

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups. The fluorophenyl C-F stretch appears at ~1250 cm⁻¹ .
  • NMR :
    • ¹H NMR : Indole protons (δ 7.2-7.8 ppm), dimethyl groups (δ 2.5-3.0 ppm), fluorophenyl aromatic protons (δ 6.8-7.4 ppm).
    • ¹³C NMR : Ketone carbonyl (δ 190-200 ppm), amide carbonyl (δ 165-175 ppm) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., amide N-H⋯O interactions) .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced
Contradictions often arise from variations in assay conditions or structural impurities. Methodological solutions include:

  • Dose-response standardization : Use a wide concentration range (nM to μM) to identify IC₅₀ discrepancies .
  • Structural validation : Compare experimental FT-IR/¹H NMR data with computational predictions (DFT) to rule out isomerization or degradation .
  • Target-specific assays : Perform competitive binding assays (e.g., SPR, ITC) to confirm interactions with proposed enzymes/receptors .

Example : If one study reports anti-inflammatory activity while another does not, validate purity via HPLC (>98%) and retest using LPS-induced TNF-α suppression in macrophages .

What strategies optimize the compound’s reactivity for targeted modifications (e.g., oxidation or substitution)?

Q. Advanced

  • Oxidation : Use mild oxidizing agents (e.g., MnO₂ in acetone) to selectively modify the indole methyl groups without degrading the acetamide .
  • Electrophilic substitution : Activate the fluorophenyl ring via nitration (HNO₃/H₂SO₄) or sulfonation, leveraging the fluorine’s meta-directing effect .
  • Protection/deprotection : Temporarily protect the amide group with Boc anhydride during indole functionalization .

Q. Table 2: Reaction Optimization Parameters

Modification TypeConditionsOutcomeReference
Indole oxidationMnO₂, acetone, RT, 12 hSelective CH₃ → COOH conversion
Fluorophenyl nitrationHNO₃ (fuming), H₂SO₄, 0°CMeta-nitro derivative (70% yield)

How do substituent variations (e.g., fluorine vs. chlorine) on the phenyl ring affect electronic properties and bioactivity?

Q. Advanced

  • Electronic effects : Fluorine’s electronegativity increases ring electron deficiency, enhancing hydrogen-bond acceptor capacity. Chlorine’s larger size may sterically hinder target binding .
  • Bioactivity : Fluorine improves metabolic stability and membrane permeability compared to chlorine. Compare logP values (ClogP: F = 2.1 vs. Cl = 2.8) to assess hydrophobicity .
  • Computational modeling : DFT calculations (e.g., Mulliken charges) show fluorine’s stronger electron-withdrawing effect on the acetamide moiety, altering binding affinity .

What computational approaches predict the compound’s binding modes with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). The fluorophenyl group may occupy the hydrophobic pocket, while the acetamide forms H-bonds with Arg120 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the indole-enzyme complex. RMSD <2 Å indicates stable binding .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs .

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